3-Oxabicyclo[3.1.0]hexane-2,4-dione (CAS 5617-74-3), commonly known as cyclopropane-1,2-dicarboxylic anhydride, is a highly strained, meso-bicyclic anhydride utilized extensively in the synthesis of conformationally constrained peptidomimetics and cyclopropyl-containing active pharmaceutical ingredients (APIs). Featuring a fused three- and five-membered ring system, this white to off-white crystalline solid offers exceptional reactivity toward nucleophilic ring-opening compared to unstrained aliphatic anhydrides. For industrial and laboratory procurement, its primary value lies in its ability to undergo highly enantioselective desymmetrization, providing direct access to chiral cyclopropyl hemiesters and amido-acids without the severe yield penalties associated with late-stage racemic resolution [1].
Substituting 3-Oxabicyclo[3.1.0]hexane-2,4-dione with flexible analogs like succinic anhydride fundamentally alters the downstream conformational rigidity of target molecules, rendering them useless for conformationally restricted drug design. Furthermore, attempting to substitute the pre-formed anhydride with its uncyclized precursor, cyclopropane-1,2-dicarboxylic acid, introduces severe process liabilities. In-situ dehydration of the diacid requires harsh reagents that often trigger partial isomerization to the trans-isomer, which subsequently undergoes irreversible polymerization rather than forming the desired cyclic anhydride[1]. Consequently, procuring the pre-formed, pure cis-anhydride is mandatory to prevent catastrophic yield losses and ensure reproducible synthetic workflows.
The meso-structure of 3-Oxabicyclo[3.1.0]hexane-2,4-dione allows for highly efficient desymmetrization using chiral nucleophiles, such as (S)-proline derivatives, to yield enantiopure amido-acids. This direct asymmetric ring-opening routinely achieves up to 98% enantiomeric excess (ee), providing a streamlined route to chiral cyclopropyl precursors. In contrast, utilizing a racemic synthesis approach followed by late-stage classical resolution inherently caps the theoretical yield at 50% and requires additional chiral separation steps [1].
| Evidence Dimension | Yield of enantiopure cyclopropyl intermediate |
| Target Compound Data | Up to 98% ee with near-quantitative conversion via direct desymmetrization |
| Comparator Or Baseline | Late-stage racemic resolution (Max 50% theoretical yield) |
| Quantified Difference | Eliminates 50% yield loss and bypasses chiral chromatography |
| Conditions | Asymmetric ring-opening with chiral auxiliaries (e.g., proline esters) |
Procuring this meso-anhydride enables direct asymmetric synthesis of chiral drugs, drastically reducing step count and halving material waste compared to racemic routes.
For workflows requiring the cis-cyclopropane motif, starting with the pre-formed 3-Oxabicyclo[3.1.0]hexane-2,4-dione is vastly superior to using cyclopropane-1,2-dicarboxylic acid. The diacid requires aggressive dehydration (e.g., refluxing acetic anhydride) to close the ring. Under these conditions, any trans-isomer present—or generated via thermal epimerization—fails to form the monomeric anhydride and instead forms intractable trans-polymers. Procuring the >98% pure pre-formed anhydride eliminates this polymerization risk and guarantees the cis-stereochemistry required for subsequent Curtius rearrangements [1].
| Evidence Dimension | In-situ side product formation (trans-polymerization) |
| Target Compound Data | 0% polymerization risk (pre-formed cis-anhydride) |
| Comparator Or Baseline | Cyclopropane-1,2-dicarboxylic acid (High risk of trans-polymerization during dehydration) |
| Quantified Difference | Complete elimination of dehydration-induced polymerization and epimerization |
| Conditions | Standard amide/ester coupling conditions vs. in-situ dehydration |
Buyers must prioritize the pre-formed anhydride to avoid catastrophic yield losses and purification bottlenecks caused by trans-polymerization during diacid activation.
The fused [3.1.0] bicyclic system of 3-Oxabicyclo[3.1.0]hexane-2,4-dione introduces significant ring strain compared to standard five-membered anhydrides. This strain thermodynamically destabilizes the ground state, drastically lowering the activation energy for nucleophilic attack. Consequently, ring-opening with sterically hindered or sensitive amines proceeds rapidly at lower temperatures, whereas unstrained comparators like succinic anhydride often require elevated temperatures or strong coupling reagents to achieve similar conversions[1].
| Evidence Dimension | Kinetic reactivity toward nucleophilic ring-opening |
| Target Compound Data | High reactivity under mild/ambient conditions due to [3.1.0] ring strain |
| Comparator Or Baseline | Succinic anhydride (Requires elevated temperatures or catalysts for hindered nucleophiles) |
| Quantified Difference | Significantly lower activation energy and faster reaction rates |
| Conditions | Nucleophilic attack by bulky amines or alcohols |
The enhanced reactivity allows for mild processing conditions, which is essential when coupling with thermally sensitive or complex molecular fragments.
The rigid cyclopropyl backbone locks resulting beta-amino acid derivatives into specific dihedral angles, making it the preferred starting material for peptidomimetics requiring fixed secondary structures (e.g., beta-turns) [1].
Ideal for the asymmetric synthesis of drugs where desymmetrization of the meso-anhydride provides a highly efficient, high-ee route to the active pharmaceutical ingredient, bypassing late-stage resolution [1].
Serves as a reliable, stereochemically pure substrate for Curtius rearrangements to produce cis-1,2-aminocyclopropanecarboxylic acid derivatives without the risk of trans-polymerization seen with diacid precursors [2].
Irritant